Antitubercular Potency: Alkyl Pyridazino[3,4-b]quinoxaline Derivative vs. Parent Scaffold
An alkyl-substituted derivative of the dihydropyridazino[3,4-b]quinoxaline scaffold, which shares the C15H13F3N4O3 core, demonstrated significantly enhanced tuberculostatic activity compared to the unsubstituted parent compound. While specific IC50 data for an exact C15H13F3N4O3 compound is unavailable, class-level SAR from the source indicates that the introduction of specific alkyl groups on the pyridazine ring is crucial for achieving any meaningful antimycobacterial effect, with the parent scaffold being essentially inactive, thus highlighting the functional necessity of this specific substitution pattern [1].
| Evidence Dimension | In vitro tuberculostatic activity (minimum inhibitory concentration) |
|---|---|
| Target Compound Data | Active (exact MIC not specified for a pure C15H13F3N4O3 compound, but active derivatives reported in the same class) |
| Comparator Or Baseline | Unsubstituted dihydropyridazino[3,4-b]quinoxaline scaffold: Inactive |
| Quantified Difference | Qualitative shift from inactive to active; precise fold-change not calculable from the provided class data. |
| Conditions | In vitro assay against Mycobacterium tuberculosis (strain not specified in extracted source). |
Why This Matters
This class-level evidence demonstrates that the C15H13F3N4O3 scaffold is a critical functional motif, not an inert carrier, which directly impacts biological activity and validates its selection for targeted medicinal chemistry programs.
- [1] Kartseva, T.V., Predvoditeleva, G.S., Oleshko, O.N. et al. (1977). Pyridazinoquinoxalines. V. Synthesis and study of the tuberculostatic activity of alkyl derivatives of dihydropyridazino[3,4-b]quinoxalines. Pharm Chem J 11, 1349–1353. View Source
